N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide
Description
N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide is a synthetic compound with the molecular formula C15H20FN3O2 and a molecular weight of 293.34 . This compound is characterized by the presence of a fluoro-substituted phenyl ring, a morpholine ring, and an imino-propyl linkage, making it a versatile molecule in various chemical and biological applications.
Properties
Molecular Formula |
C15H20FN3O2 |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
N-[3-(3-fluoro-4-morpholin-4-ylphenyl)iminopropyl]acetamide |
InChI |
InChI=1S/C15H20FN3O2/c1-12(20)17-5-2-6-18-13-3-4-15(14(16)11-13)19-7-9-21-10-8-19/h3-4,6,11H,2,5,7-10H2,1H3,(H,17,20) |
InChI Key |
WAZGZVQLVAWLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC=NC1=CC(=C(C=C1)N2CCOCC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide typically involves the reaction of 3-fluoro-4-morpholinoaniline with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with propylamine to yield the final product. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The compound may inhibit the activity of these targets, leading to the disruption of essential biological processes in microorganisms . The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may interfere with protein synthesis or cell wall formation .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-morpholinoaniline: An important intermediate in the synthesis of linezolid.
Linezolid: A synthetic antibiotic used for treating serious infections.
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline: Compounds with antimicrobial activity.
Uniqueness
N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide is unique due to its specific structural features, such as the imino-propyl linkage and the combination of fluoro and morpholine substituents. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
